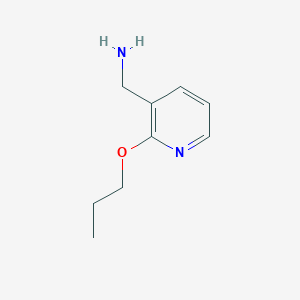![molecular formula C14H17FN4S B1517524 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 120652-89-3](/img/structure/B1517524.png)
4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure and Interactions
The compound has been studied for its crystal structure and interactions in various forms. For instance, in one study, its picrate salt form was analyzed, revealing a chair conformation for the non-aromatic six-membered heterocycle and three-dimensional network connections via N—H⋯O hydrogen bonds and C—H⋯O contacts (Betz et al., 2011). Similarly, its hydrochloride salt form displayed a chair conformation for the piperazine ring, with notable hydrogen bonding interactions (Oezbey et al., 1998).
Synthesis and Derivatives
The compound's utility in the synthesis of derivatives has been explored. In one research, it was used in the Fe-catalyzed synthesis of flunarizine, a drug used for migraines and other conditions (Shakhmaev et al., 2016). Another study involved its use in microwave-assisted synthesis of hybrid molecules with penicillanic or cephalosporanic acid moieties, showing antimicrobial and other biological activities (Başoğlu et al., 2013).
Biological Activities
The compound and its derivatives have been investigated for various biological activities. For instance, some derivatives showed promising antimicrobial activities against test microorganisms (Demirbaş et al., 2010). Another study highlighted the anticancer potential of derivatives with piperazine substituent in 1,3-thiazole cycle (Turov, 2020).
Pesticidal Activities
A study investigated the pesticidal activities of thiazole derivatives, revealing their potential in controlling mosquito larvae and plant diseases (Choi et al., 2015).
Luminescent Properties and Photo-Induced Electron Transfer
The compound's derivatives have been analyzed for luminescent properties and photo-induced electron transfer, providing insights into potential applications in fluorescence and photochemistry (Gan et al., 2003).
Propriétés
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4S/c15-11-1-3-13(4-2-11)19-7-5-18(6-8-19)9-12-10-20-14(16)17-12/h1-4,10H,5-9H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCAPYYIROLMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



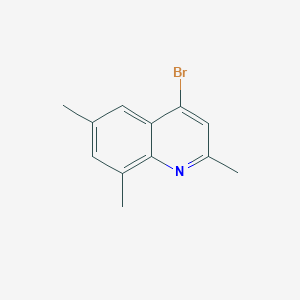
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)
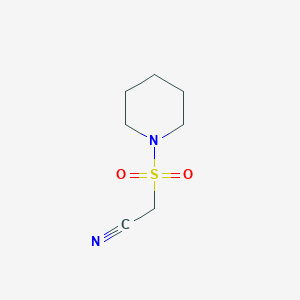
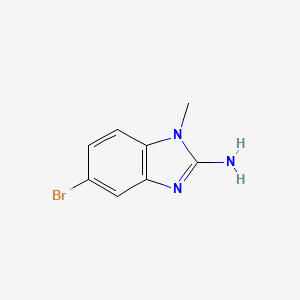
![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)
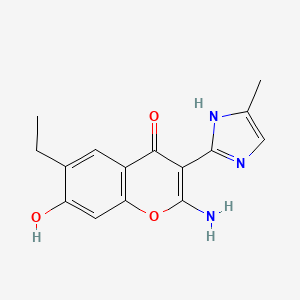
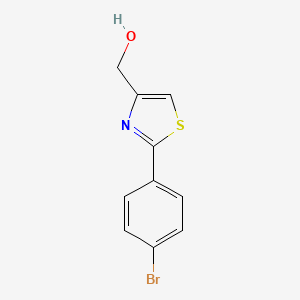
![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)


![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)
![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)
![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)
